![molecular formula C11H23N3O5 B609268 m-PEG5-azide CAS No. 1202681-04-6](/img/structure/B609268.png)
m-PEG5-azide
Overview
Description
M-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of m-PEG5-azide involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular weight of m-PEG5-azide is 277.32 . Its molecular formula is C11H23N3O5 . The SMILES representation is COCCOCCOCCOCCOCCN=[N+]=[N-] .Chemical Reactions Analysis
M-PEG5-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications
Drug Delivery Systems
m-PEG5-azide can be used in the development of drug delivery systems. The PEGylation process, which involves the attachment of PEG chains to drugs or therapeutic proteins, can improve the solubility, stability, and bioavailability of the drug .
Synthesis of PROTACs
PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . m-PEG5-azide can be used as a linker in the synthesis of PROTACs .
Bioconjugation
The azide group in m-PEG5-azide can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This “click chemistry” reaction is widely used in bioconjugation, the process of attaching two biomolecules together .
Surface Modification
m-PEG5-azide can be used for the modification of surfaces, such as nanoparticles or medical devices, to improve their biocompatibility and resistance to protein adsorption .
Creation of Hydrogels
m-PEG5-azide can be used in the creation of hydrogels, which are networks of polymer chains that are hydrophilic. These hydrogels can be used in a variety of applications, including tissue engineering and regenerative medicine .
Diagnostic Applications
The azide group in m-PEG5-azide can be used for the attachment of fluorescent dyes or other imaging agents, creating probes for diagnostic applications .
Mechanism of Action
Target of Action
m-PEG5-azide is a PEG-based PROTAC linker . The primary targets of m-PEG5-azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.
Mode of Action
m-PEG5-azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway primarily affected by m-PEG5-azide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, m-PEG5-azide facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of m-PEG5-azide’s action is the selective degradation of target proteins . By facilitating the ubiquitination of these proteins, m-PEG5-azide enables their recognition and degradation by the proteasome. This can lead to changes in cellular processes regulated by these proteins.
Safety and Hazards
The safety data sheet for a similar compound, Azide-PEG5-Tos, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .
properties
IUPAC Name |
1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHYZOCCBXIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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